2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate
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Overview
Description
2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate is an organic compound with the molecular formula C₁₃H₁₇NOS₂ It is known for its unique structure, which includes a pyrrolidine ring and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate typically involves the reaction of 2-hydroxy-2-phenylethanol with pyrrolidine-1-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can interact with thiol groups in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-phenylethyl pyrrolidine-1-carbodithioate
- Pyrrolidine-2,5-dione derivatives
- Pyrrolizines
Uniqueness
2-Hydroxy-2-phenylethyl pyrrolidine-1-carbodithioate is unique due to its specific structure, which combines a pyrrolidine ring with a carbodithioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
922164-97-4 |
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Molecular Formula |
C13H17NOS2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(2-hydroxy-2-phenylethyl) pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C13H17NOS2/c15-12(11-6-2-1-3-7-11)10-17-13(16)14-8-4-5-9-14/h1-3,6-7,12,15H,4-5,8-10H2 |
InChI Key |
HJZLPYXGOFUXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)SCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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